molecular formula C26H20N2O5S B11576385 prop-2-en-1-yl 4-methyl-2-[1-(4-methylphenyl)-3,9-dioxo-3,9-dihydrochromeno[2,3-c]pyrrol-2(1H)-yl]-1,3-thiazole-5-carboxylate

prop-2-en-1-yl 4-methyl-2-[1-(4-methylphenyl)-3,9-dioxo-3,9-dihydrochromeno[2,3-c]pyrrol-2(1H)-yl]-1,3-thiazole-5-carboxylate

Cat. No.: B11576385
M. Wt: 472.5 g/mol
InChI Key: HYLAXWCGBLNYIB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Prop-2-en-1-yl 4-methyl-2-[1-(4-methylphenyl)-3,9-dioxo-1H,2H,3H,9H-chromeno[2,3-c]pyrrol-2-yl]-1,3-thiazole-5-carboxylate is a complex organic compound with a unique structure that combines elements of chromene, pyrrole, and thiazole

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of prop-2-en-1-yl 4-methyl-2-[1-(4-methylphenyl)-3,9-dioxo-1H,2H,3H,9H-chromeno[2,3-c]pyrrol-2-yl]-1,3-thiazole-5-carboxylate typically involves multi-step organic reactions. One common method includes the following steps:

    Formation of the chromeno[2,3-c]pyrrole core: This can be achieved through a cyclization reaction involving a suitable precursor.

    Introduction of the thiazole ring: This step often involves the reaction of the intermediate with a thiazole derivative under specific conditions.

    Esterification: The final step involves the esterification of the carboxylic acid group with prop-2-en-1-ol.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to increase yield and purity. This could include the use of catalysts, controlled reaction environments, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

Prop-2-en-1-yl 4-methyl-2-[1-(4-methylphenyl)-3,9-dioxo-1H,2H,3H,9H-chromeno[2,3-c]pyrrol-2-yl]-1,3-thiazole-5-carboxylate can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can lead to the formation of reduced derivatives.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Conditions vary depending on the substituent being introduced, but common reagents include halogens and organometallic compounds.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while reduction could produce alcohols or amines.

Scientific Research Applications

Prop-2-en-1-yl 4-methyl-2-[1-(4-methylphenyl)-3,9-dioxo-1H,2H,3H,9H-chromeno[2,3-c]pyrrol-2-yl]-1,3-thiazole-5-carboxylate has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential use in drug development.

Mechanism of Action

The mechanism of action of prop-2-en-1-yl 4-methyl-2-[1-(4-methylphenyl)-3,9-dioxo-1H,2H,3H,9H-chromeno[2,3-c]pyrrol-2-yl]-1,3-thiazole-5-carboxylate involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins, leading to modulation of biological pathways. The exact mechanism can vary depending on the specific application and context.

Comparison with Similar Compounds

Similar Compounds

    Chromeno[2,3-c]pyrrole derivatives: These compounds share the chromeno[2,3-c]pyrrole core but differ in their substituents.

    Thiazole derivatives: Compounds with a thiazole ring but different functional groups.

    Ester derivatives: Similar esters with variations in the alcohol or acid components.

Uniqueness

Prop-2-en-1-yl 4-methyl-2-[1-(4-methylphenyl)-3,9-dioxo-1H,2H,3H,9H-chromeno[2,3-c]pyrrol-2-yl]-1,3-thiazole-5-carboxylate is unique due to its combination of chromeno[2,3-c]pyrrole and thiazole rings, along with the specific ester functional group. This unique structure contributes to its distinct chemical and biological properties.

Properties

Molecular Formula

C26H20N2O5S

Molecular Weight

472.5 g/mol

IUPAC Name

prop-2-enyl 4-methyl-2-[1-(4-methylphenyl)-3,9-dioxo-1H-chromeno[2,3-c]pyrrol-2-yl]-1,3-thiazole-5-carboxylate

InChI

InChI=1S/C26H20N2O5S/c1-4-13-32-25(31)23-15(3)27-26(34-23)28-20(16-11-9-14(2)10-12-16)19-21(29)17-7-5-6-8-18(17)33-22(19)24(28)30/h4-12,20H,1,13H2,2-3H3

InChI Key

HYLAXWCGBLNYIB-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)C2C3=C(C(=O)N2C4=NC(=C(S4)C(=O)OCC=C)C)OC5=CC=CC=C5C3=O

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.